molecular formula C11H6ClFN2O2 B13937923 6-Chloro-2-(4-fluorophenyl)pyrimidine-4-carboxylic acid

6-Chloro-2-(4-fluorophenyl)pyrimidine-4-carboxylic acid

Cat. No.: B13937923
M. Wt: 252.63 g/mol
InChI Key: IIECHIRTCURITI-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-fluorophenyl)pyrimidine-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are commonly found in nucleic acids like DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(4-fluorophenyl)pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the Suzuki-Miyaura coupling is optimized for yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-fluorophenyl)pyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: Commonly involves the replacement of the chlorine atom with other functional groups.

    Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, making it suitable for different applications.

Common Reagents and Conditions

    Substitution Reactions: Often use nucleophiles like amines or thiols under basic conditions.

    Oxidation Reactions: Typically involve oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Commonly use reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, enhancing the compound’s versatility.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-fluorophenyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(4-fluorophenyl)pyrimidine-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique electronic properties and reactivity. This makes it a valuable compound for targeted drug design and the development of specialized materials.

Properties

IUPAC Name

6-chloro-2-(4-fluorophenyl)pyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFN2O2/c12-9-5-8(11(16)17)14-10(15-9)6-1-3-7(13)4-2-6/h1-5H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIECHIRTCURITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CC(=N2)Cl)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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